[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
(1-pyrazin-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCQVGAIMMSEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine typically involves the reaction of pyrazine derivatives with piperidine and methylamine under controlled conditions. One common method includes the following steps:
Formation of the Pyrazine-Piperidine Intermediate: Pyrazine is reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Introduction of the Methylamine Group: The intermediate product is then treated with formaldehyde and ammonium chloride to introduce the methylamine group through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyrazine oxides and piperidine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the pyrazine ring.
Scientific Research Applications
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine is utilized in several scientific research domains:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include neurotransmitter regulation and signal transduction processes, making it relevant in the treatment of neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Pyrazine/Pyrimidine Derivatives
a. 3,5-Di(piperidin-4-yl)pyrazin-2-amine (71)
- Structure : Two piperidine rings attached to a pyrazine core at positions 3 and 5 .
- Key Differences : The additional piperidine group increases steric bulk and basicity compared to the target compound. This may enhance binding affinity in enzyme inhibition but reduce solubility due to higher molecular weight (C₁₆H₂₄N₆; MW: 300.41 g/mol).
- Applications : Used in antimalarial research, where the dual piperidine groups likely improve interactions with parasitic targets .
b. 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (235)
- Structure : Pyrimidine ring (nitrogens at 1 and 3) linked to a 4-methylpiperazine group .
- Key Differences : The piperazine ring introduces greater flexibility and basicity (pKa ~9.5) compared to piperidine (pKa ~11). Pyrimidine’s electronic properties differ from pyrazine, affecting π-π stacking and hydrogen bonding.
- Applications : Intermediate in synthesizing kinase inhibitors, leveraging pyrimidine’s prevalence in nucleotide analogs .
c. {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine
- Structure : Pyridazine ring (nitrogens at 1 and 2) substituted with a methyl group and piperidine-methylamine .
- Key Differences : Pyridazine’s adjacent nitrogen atoms create a polarized structure, enhancing dipole interactions but reducing aromaticity compared to pyrazine. Molecular weight (206.29 g/mol) is higher due to the methyl group .
Piperidine Derivatives with Heteroaromatic Substituents
a. [(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine
- Structure : Quinazoline (a fused benzene-pyrimidine ring) replaces pyrazine .
- The larger structure (C₁₅H₁₈N₄; MW: 254.33 g/mol) may limit blood-brain barrier penetration compared to the target compound .
b. N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine (15)
Piperazine Analogues
a. N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
Comparative Analysis Table
| Compound | Molecular Formula | MW (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine | C₁₀H₁₆N₄ | 192.27 | Pyrazine + piperidine-methylamine | Kinase inhibitors, CNS drugs |
| 3,5-Di(piperidin-4-yl)pyrazin-2-amine | C₁₆H₂₄N₆ | 300.41 | Dual piperidine groups | Antimalarial agents |
| 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | C₉H₁₆N₆ | 208.26 | Piperazine + pyrimidine | Kinase intermediates |
| {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine | C₁₁H₁₈N₄ | 206.29 | Pyridazine + methyl group | Antibacterial agents |
| [(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine | C₁₅H₁₈N₄ | 254.33 | Quinazoline + piperidine | Anticancer therapies |
| N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine | C₁₁H₂₀N₆ | 236.32 | Piperazine + pyrimidine | Antiviral research |
Key Research Findings
- Electronic Effects : Pyrazine’s para-diazine structure in the target compound enhances electron-deficient character, favoring charge-transfer interactions absent in pyrimidine or pyridazine analogs .
- Solubility and Bioavailability : The target compound’s lower molecular weight (192.27 g/mol) compared to quinazoline derivatives (254.33 g/mol) suggests improved pharmacokinetic profiles .
- Synthetic Accessibility : Palladium-catalyzed coupling (as in ) is a common route for such amines, but steric hindrance in bis-piperidine derivatives (e.g., Compound 71) complicates synthesis .
Biological Activity
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's interactions, mechanisms of action, and therapeutic implications, supported by various studies and data.
Chemical Structure and Properties
The compound is defined by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C12H17N3 |
| Molecular Weight | 203.29 g/mol |
| Key Functional Groups | Pyrazine ring, piperidine moiety |
Biological Activity Overview
This compound has been primarily studied for its interaction with muscarinic receptors, particularly the M4 subtype. This interaction is significant as M4 receptors are implicated in various neurological disorders, including schizophrenia and cognitive dysfunctions.
The compound exhibits its biological activity through:
- Muscarinic Receptor Antagonism : It has shown promising results in antagonizing M4 receptors, which may lead to therapeutic effects in cognitive disorders.
- Potential Anticancer Properties : Some studies suggest that derivatives of pyrazine compounds can inhibit cellular proliferation and exhibit antitumor activities .
Case Studies
-
Muscarinic Receptor Interaction
- A study highlighted that this compound binds selectively to M4 receptors, suggesting a potential role in treating schizophrenia. The binding affinity was assessed using radiolabeled ligands in competitive binding assays.
-
Antitumor Activity
- Research on related pyrazine-containing compounds indicated that they could inhibit histone acetylation and demonstrate significant activity against various cancer cell lines. For instance, a derivative showed strong inhibition against solid tumors and blood cancer cells, indicating a broader application for compounds featuring the pyrazine structure .
- Cholinesterase Inhibition
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and reductive amination. For example:
Step 1 : React pyrazine derivatives with piperidin-4-ylmethanol under Pd-catalyzed cross-coupling conditions (e.g., Pd(OAc)₂, XPhos) in dioxane or ethanol at elevated temperatures (100–140°C) .
Step 2 : Purify intermediates via column chromatography or preparative TLC. Confirm structures using ESI-MS (e.g., m/z 198 [M + H]+ for piperidin-4-ylmethylamine derivatives) and ¹H NMR (e.g., δ 3.73 ppm for piperazine protons) .
- Key Considerations : Monitor reaction progress with LC-MS and optimize solvent systems (e.g., ethanol vs. toluene) to improve yields.
Q. How do researchers validate the structural integrity of this compound derivatives?
- Analytical Techniques :
- Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., m/z 452 [M + H]+ for spirocyclic analogs) .
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., δ 8.60 ppm for pyrazine protons, δ 2.33–1.79 ppm for cyclohexyl protons) .
- Elemental Analysis : Verify nitrogen content to assess purity (e.g., 23 wt.% N increase post-functionalization) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methods :
- Prep TLC : Resolve polar impurities using silica gel plates with eluents like CH₂Cl₂:MeOH (9:1) .
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystalline products.
- HPLC : Employ reverse-phase C18 columns for chiral separation of stereoisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Experimental Design :
- Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ for coupling efficiency .
- Temperature Gradients : Compare yields at 100°C vs. 140°C for cyclization steps .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., molar ratios, reaction time).
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Case Study : In spirocyclic analogs (e.g., Compounds 36 and 40), stereoisomers were differentiated via ¹H NMR coupling constants (e.g., J = 13.5 Hz for trans-piperazine protons) .
- Advanced Tools :
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- X-ray Crystallography : Resolve ambiguous configurations with SHELX refinement .
Q. How do researchers troubleshoot low yields in reductive amination steps?
- Root Causes :
- Imine Instability : Use stabilizing agents like molecular sieves or low-temperature conditions.
- Byproduct Formation : Monitor for over-reduction (e.g., tertiary amine formation) via LC-MS.
- Mitigation : Optimize stoichiometry of NaBH₃CN or switch to H₂/Pd-C systems .
Q. What computational methods predict the pharmacological activity of this compound analogs?
- Approaches :
- 3D-QSAR Modeling : Correlate substituent effects (e.g., pyrazine vs. pyrimidine cores) with antileukemic activity .
- Molecular Docking : Simulate binding to kinase targets (e.g., BCR-ABL1) using AutoDock Vina.
- Validation : Compare in silico predictions with in vitro cytotoxicity assays (e.g., IC₅₀ values) .
Q. How are material properties (e.g., porosity, adsorption) characterized for this compound-based adsorbents?
- Techniques :
- BET Surface Area Analysis : Measure pore volume changes post-functionalization (e.g., 43% reduction in mesoporous carbon) .
- FTIR Spectroscopy : Identify amine-CO₂ interactions (e.g., C-N stretch at 1031 cm⁻¹) .
- Applications : Assess CO₂ capture capacity (e.g., 2.63 mmol/g) in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
